2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by the presence of a chlorophenoxy group and a sulfide group attached to the benzodiazaphosphole ring
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenol with a suitable phosphorodichloridate to form the chlorophenoxy intermediate. This intermediate is then reacted with a benzodiazaphosphole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and phosphoric acid derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:
2-(4-Bromophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.
2-(4-Methylphenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: The presence of a methyl group instead of chlorine can affect the compound’s properties and applications.
2-(4-Nitrophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide:
Properties
CAS No. |
5170-43-4 |
---|---|
Molecular Formula |
C12H10ClN2OPS |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole |
InChI |
InChI=1S/C12H10ClN2OPS/c13-9-5-7-10(8-6-9)16-17(18)14-11-3-1-2-4-12(11)15-17/h1-8H,(H2,14,15,18) |
InChI Key |
ZMSYYONJIDOJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NP(=S)(N2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.